[(2,5-Difluorophenyl)sulfonyl]acetonitrile
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Overview
Description
[(2,5-Difluorophenyl)sulfonyl]acetonitrile is a chemical compound with the molecular formula C8H5F2NO2S and a molecular weight of 217.19 g/mol . This compound is known for its unique chemical structure, which includes a sulfonyl group attached to a difluorophenyl ring and an acetonitrile group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,5-Difluorophenyl)sulfonyl]acetonitrile typically involves the reaction of 2,5-difluorobenzenesulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[(2,5-Difluorophenyl)sulfonyl]acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include sulfonamides or sulfonyl azides.
Oxidation: Products include sulfonic acids or sulfonyl chlorides.
Reduction: Products include sulfides or thiols.
Scientific Research Applications
[(2,5-Difluorophenyl)sulfonyl]acetonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,5-Difluorophenyl)sulfonyl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and affect cellular functions .
Comparison with Similar Compounds
Similar Compounds
[(2,4-Difluorophenyl)sulfonyl]acetonitrile: Similar structure but with fluorine atoms at different positions on the phenyl ring.
[(2,3-Difluorophenyl)sulfonyl]acetonitrile: Another isomer with fluorine atoms at different positions.
[(3,5-Difluorophenyl)sulfonyl]acetonitrile: Similar compound with fluorine atoms at different positions.
Uniqueness
[(2,5-Difluorophenyl)sulfonyl]acetonitrile is unique due to its specific arrangement of fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique structure can result in different chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
2-(2,5-difluorophenyl)sulfonylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOGDNXOORYWJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)CC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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